molecular formula C15H12N2O2 B1677851 Oxcarbazepine CAS No. 28721-07-5

Oxcarbazepine

Cat. No. B1677851
CAS RN: 28721-07-5
M. Wt: 252.27 g/mol
InChI Key: QZAQRPLWHYVQMM-UHFFFAOYSA-N
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Description

Oxcarbazepine (OXC) is an anticonvulsant drug used to treat epilepsy, bipolar disorder, and neuropathic pain. It is a derivative of carbamazepine, a widely used anticonvulsant, and is structurally related to the tricyclic antidepressant, imipramine. OXC is metabolized in the liver to its active metabolite, 10-monohydroxycarbazepine (MHD), which is responsible for the majority of the drug's therapeutic effects. OXC has been found to be effective in reducing seizure frequency, and is generally well tolerated.

Scientific research applications

Neuroprotective Effects and Mechanisms

Oxcarbazepine has shown potential in providing neuroprotection against brain injuries following ischemic insults. Research indicates that post-treatment with Oxcarbazepine can mitigate damage in the brain's cornu ammonis 1 subfield (CA1) after transient global cerebral ischemia. Its protective mechanism is likely mediated through the attenuation of oxidative stress and neuroinflammation, which may involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggesting a significant role in combating oxidative damage and promoting neuronal survival (Park et al., 2020).

Antinociceptive Properties and Pain Management

The sodium channel blocker property of Oxcarbazepine has been explored in peripheral neuropathic pain management. Its efficacy varies with the pain phenotype, showing significant relief in patients with the "irritable nociceptor" phenotype, characterized by hypersensitivity and preserved small nerve fiber function. This stratification underscores the importance of phenotype-based treatment approaches in neuropathic pain management (Demant et al., 2014).

Influence on Cognitive and Psychosocial Functions

In newly diagnosed partial epilepsy, Oxcarbazepine monotherapy was assessed for its impact on cognition and psychosocial difficulties. The findings suggest that Oxcarbazepine does not adversely affect cognitive functions or contribute to psychosocial difficulties, making it a suitable option for treating epilepsy without compromising cognitive or psychosocial integrity (Kim et al., 2014).

Pharmacokinetics and Dosage Optimization

Population pharmacokinetic studies have identified significant covariates affecting Oxcarbazepine's pharmacokinetic variability, such as body weight and co-administration with enzyme inducers. These findings are crucial for optimizing the dosage regimen in clinical practice, especially in pediatric patients who require higher doses per kilogram compared to adults due to higher clearance rates (Chen et al., 2021).

Transdermal Delivery and Nanoparticle Formulations

Research into transdermal delivery using microemulsions and nanoparticles aims to enhance brain targeting efficiency and reduce the frequency of administrations. Oxcarbazepine loaded into poly(lactide-co-glycolide) (PLGA) nanoparticles for intranasal administration has shown promise in controlling epileptic seizures with fewer administrations and demonstrating a neuroprotective effect, highlighting an innovative approach for non-invasive drug delivery to the brain (Musumeci et al., 2018).

properties

IUPAC Name

5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLABGOLIVAIY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0045703
Record name Oxcarbazepine
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Molecular Weight

252.27 g/mol
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Physical Description

Solid
Record name Oxcarbazepine
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Solubility

Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water., 1.60e-01 g/L
Record name OXCARBAZEPINE
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Mechanism of Action

The exact mechanism through which oxcarbazepine and its active metaoblite, MHD, exert their anti-epileptic effects is unclear, but is thought to primarily involve the blockade of voltage-gated sodium channels. The opening and closing of sodium channels allows for the propagation of action potentials along neurons - in epilepsy, these action potentials can occur in excess of that required for normal function, and the repetitive and pathological firing of these action potentials leads to seizure activity. Both oxcarbazepine and MHD are thought to inhibit seizure activity by binding to the inactive state of voltage-gated sodium channels, thus prolonging the period in which the receptor is unavailable for action potential propagation. This helps to stabilize hyperexcited neuronal membranes, inhibit repetitive neuron firing, and prevent the spread of seizure activity within the CNS without affecting normal neuronal transmission. Increased potassium conductance and modulation of voltage-activated calcium channels is also thought to play a role in the anti-seizure activity of oxcarbazepine. Inhibition of glutamatergic activity was thought to contribute to oxcarbazepine's activity, but this effect could not be replicated _in vivo_., The pharmacological activity of Trileptal (oxcarbazepine) is primarily exerted through the 10-monohydroxy metabolite (MHD) of oxcarbazepine. The precise mechanism by which oxcarbazepine and MHD exert their antiseizure effect is unknown; however, in vitro electrophysiological studies indicate that they produce blockade of voltage-sensitive sodium channels, resulting in stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and diminution of propagation of synaptic impulses. These actions are thought to be important in the prevention of seizure spread in the intact brain. In addition, increased potassium conductance and modulation of high-voltage activated calcium channels may contribute to the anticonvulsant effects of the drug. No significant interactions of oxcarbazepine or MHD with brain neurotransmitter or modulator receptor sites have been demonstrated.
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Product Name

Oxcarbazepine

Color/Form

Crystals from ethanol, White to faintly orange crystalline powder

CAS RN

28721-07-5
Record name Oxcarbazepine
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Melting Point

215-216 °C, 215.5 °C
Record name OXCARBAZEPINE
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Record name Oxcarbazepine
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Synthesis routes and methods I

Procedure details

The carbamoylation reaction was performed as in Example 1. After about 7–8 hours of stirring the carbamoylation reaction mixture (containing pyridinium bromide, 10-methoxy-5H-dibenz[b,f]azepine, water, toluene, and NaOCN) at room temperature (22° C.), the mixture was heated to 55–60° C., and 500 ml of 10% HCl was added drop-wise and carefully. The reaction mixture was warmed to reflux (89° C.) for 3–4 hours, and then worked up and purified as in Example 1. 32.8 g (58% yield) of crude oxcarbazepine was obtained. The crude afforded 24.9 g (44% overall yield) of pure oxcarbazepine.
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Yield
58%

Synthesis routes and methods II

Procedure details

100 g of 10-methoxycarbamazepine in 1000 ml water and 69.24 g of oxalic acid solution were heated to 90° C. and maintained for about 17 hrs. After completion of the reaction the reaction mixture was cooled to room temperature (RT). The resulting reaction mass was filtered and washed with 1000 ml of DM water. The wet material obtained was charged with isopropyl alcohol and DM water. The obtained reaction mixture was heated to reflux for about 2 h. The reaction mixture was cooled to 15-25° C., filtered and washed with 100 ml of IPA-water mixture. The resulting compound is dried at 60° C. for 6 h to produce 90 g of Oxcarbazepine.
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Synthesis routes and methods III

Procedure details

A mixture of 100 gms of 10-methoxyiminostilbene in 1000 mL of toluene containing 351 gms of para-chlorobenzoic acid and 370 gms of sodium cyanate were heated to reflux and refluxed for 12 hours. The reaction mixture was then cooled to room temperature and filtered. The clear toluene filtrate was then washed with 5% sodium carbonate solution followed by water. The toluene layer was then added to 1000 mL of 2N hydrochloric acid and the mixture was heated at 75-80° C. for a period of 2 hours under good agitation. It was then cooled to 0-5° C., maintained for 2 hours and the product oxcarbazepine was separated by filtration. This was then purified once in a dichloromethane methanol mixture to furnish 44 gms of pure oxcarbazepine.
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Synthesis routes and methods IV

Procedure details

A mixture of 100 gms of 10-methoxyiminostilbene in 2000 mL of toluene containing 274 gms of benzoic acid and 370 gms of sodium cyanate were heated to reflux temperature under stirring and maintained for 12 hours. The reaction mixture was then cooled to room temperature and filtered. The clear toluene filtrate was washed with 5% sodium carbonate solution followed by water. The toluene layer was then added to 1000 mL of 2N hydrochloric acid and the mixture was heated at 75-90° C. for a period of 2 hours under good agitation. It was then cooled to 0-5° C., maintained for 2 hours and the product oxcarbazepine was separated by filtration. This was then purified once in a dichloromethane:methanol mixture to furnish 46 gms of pure oxcarbazepine. Purity was determined by HPLC to be 99.45%.
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100 g
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370 g
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2000 mL
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Synthesis routes and methods V

Procedure details

A mixture of 100 gms of 10-methoxyiminostilbene in 1000 mL of toluene containing 430 gms of 2,4-dichlorobenzoic acid and 370 gms of sodium cyanate were heated to reflux and refluxed for 6 hours. The reaction mixture was then cooled to room temperature and filtered. The clear toluene filtrate was then washed with 5% sodium carbonate solution followed by water. The toluene layer was then added to 1000 mL of 2N hydrochloric acid and the mixture was heated at 75-80° C. for a period of 2 hours under good agitation. It was then cooled to 0-5° C., maintained for 2 hours and the product oxcarbazepine was separated by filtration. This was then purified once in a dichloromethane:methanol mixture to furnish 40 gms of pure oxcarbazepine.
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100 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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